Continuous-Flow Process Yield: 52% Overall Improvement Over Commercial HCQ Synthesis When This Ketone Is the Key Intermediate
In a direct head-to-head comparison of the continuous-flow HCQ synthesis versus the commercial batch process, the route employing 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one as the central intermediate achieved an overall yield improvement of approximately 52%, while simultaneously eliminating protecting groups and using simpler, less expensive reagents [1][2]. The commercial process relies on the same intermediate but employs a protection–deprotection strategy on the chloro-ketone starting material that depresses overall yield; the continuous-flow route replaces 5-chloro-2-pentanone with 5-iodopentan-2-one and integrates continuous stirred tank reactors (CSTRs) for the oxime formation and reductive amination steps [1].
| Evidence Dimension | Overall HCQ synthesis yield |
|---|---|
| Target Compound Data | Continuous-flow route using 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one as key intermediate |
| Comparator Or Baseline | Current commercial HCQ batch production process (protection–deprotection route via 5-chloro-2-pentanone) |
| Quantified Difference | +52% overall yield improvement (relative increase over commercial baseline) |
| Conditions | Multi-step semi-continuous flow synthesis integrating packed bed reactors and continuous stirred tank reactors; starting material 5-iodopentan-2-one reacted with 2-(ethylamino)ethan-1-ol |
Why This Matters
Procurement of this specific intermediate is directly tied to the highest-yielding HCQ manufacturing route reported to date, making it a cost-driver differentiator for API manufacturers selecting a synthetic pathway.
- [1] Yu, E.; Mangunuru, H.P.R.; et al. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein J. Org. Chem. 2018, 14, 583–592. View Source
- [2] Gupton, B.F.; et al. High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine. US Patent US12071410B2 (also published as US20200407321A1), 2024. View Source
